molecular formula C8H10ClN3O2 B12357271 3-(4-Aminophenyl)-1,2,4-oxadiazolidin-5-one;hydrochloride

3-(4-Aminophenyl)-1,2,4-oxadiazolidin-5-one;hydrochloride

Cat. No.: B12357271
M. Wt: 215.64 g/mol
InChI Key: HIAWXIGCRHAQLU-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-1,2,4-oxadiazolidin-5-one;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of an oxadiazolidinone ring substituted with an aminophenyl group, and it is often used in its hydrochloride salt form to enhance its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)-1,2,4-oxadiazolidin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-aminophenylhydrazine with carbonyl compounds, followed by cyclization to form the oxadiazolidinone ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)-1,2,4-oxadiazolidin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazolidinone ring into other functional groups.

    Substitution: The aminophenyl group can participate in substitution reactions, where the amino group is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazolidinone oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the phenyl ring.

Scientific Research Applications

3-(4-Aminophenyl)-1,2,4-oxadiazolidin-5-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)-1,2,4-oxadiazolidin-5-one involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, potentially inhibiting or activating their functions. The oxadiazolidinone ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tris(4-aminophenyl)benzene: This compound shares the aminophenyl group but has a different core structure.

    2-(4-Aminophenyl)benzothiazole: Similar in having an aminophenyl group but with a benzothiazole core.

    4-Aminophenyl selenocyanate: Contains the aminophenyl group but with a selenocyanate moiety.

Uniqueness

3-(4-Aminophenyl)-1,2,4-oxadiazolidin-5-one is unique due to its oxadiazolidinone ring, which imparts specific chemical and physical properties not found in the similar compounds listed above. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C8H10ClN3O2

Molecular Weight

215.64 g/mol

IUPAC Name

3-(4-aminophenyl)-1,2,4-oxadiazolidin-5-one;hydrochloride

InChI

InChI=1S/C8H9N3O2.ClH/c9-6-3-1-5(2-4-6)7-10-8(12)13-11-7;/h1-4,7,11H,9H2,(H,10,12);1H

InChI Key

HIAWXIGCRHAQLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2NC(=O)ON2)N.Cl

Origin of Product

United States

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